1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI) 1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI)
Brand Name: Vulcanchem
CAS No.: 130875-68-2
VCID: VC0135585
InChI: InChI=1S/C10H13N3O2/c1-2-15-9-4-3-7-8(13-14)5-6-11-10(7)12-9/h3-4,13-14H,2,5-6H2,1H3
SMILES: CCOC1=NC2=NCCC(=C2C=C1)NO
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI)

CAS No.: 130875-68-2

Main Products

VCID: VC0135585

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI) - 130875-68-2

CAS No. 130875-68-2
Product Name 1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI)
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name N-(7-ethoxy-2,3-dihydro-1,8-naphthyridin-4-yl)hydroxylamine
Standard InChI InChI=1S/C10H13N3O2/c1-2-15-9-4-3-7-8(13-14)5-6-11-10(7)12-9/h3-4,13-14H,2,5-6H2,1H3
Standard InChIKey YEBUQMDZUKSOAQ-UHFFFAOYSA-N
Isomeric SMILES CCOC1=NC2=NCCC(=C2C=C1)NO
SMILES CCOC1=NC2=NCCC(=C2C=C1)NO
Canonical SMILES CCOC1=NC2=NCCC(=C2C=C1)NO
Synonyms 1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI)
PubChem Compound 14576987
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator